molecular formula C11H15ClN2O4S B2694732 1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid CAS No. 99945-07-0

1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid

Cat. No.: B2694732
CAS No.: 99945-07-0
M. Wt: 306.76
InChI Key: FRDSNEVIKYVNQT-UHFFFAOYSA-N
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Description

1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring, along with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with pyrrolidine-2-carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods could include the use of continuous flow reactors and automated purification systems to enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various chemical reactions. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Aminobenzenesulfonic acid: Similar structure but lacks the pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: Similar structure but lacks the benzene ring with the amino and sulfonyl groups.

Uniqueness

1-(4-Amino-benzenesulfonyl)-pyrrolidine-2-carboxylic acid is unique due to the presence of both the amino-benzenesulfonyl group and the pyrrolidine ring

Properties

IUPAC Name

1-(4-aminophenyl)sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c12-8-3-5-9(6-4-8)18(16,17)13-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,12H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTPPHZWDRNGVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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